molecular formula C35H56N6O5 B145586 Cemadotin CAS No. 159776-69-9

Cemadotin

Número de catálogo: B145586
Número CAS: 159776-69-9
Peso molecular: 640.9 g/mol
Clave InChI: XSAKVDNHFRWJKS-IIZANFQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cemadotin, también conocido como LU103793, es un análogo sintético de la dolastatina 15, un péptido citotóxico de origen natural. This compound es un pentapéptido soluble en agua que ha mostrado una potente actividad antiproliferativa y antitumoral. Funciona inhibiendo la ensamblaje de microtúbulos y la polimerización de tubulina, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Aplicaciones Científicas De Investigación

    Química: Cemadotin se utiliza como un compuesto modelo para estudiar la síntesis y modificación de fármacos basados en péptidos.

    Biología: En la investigación biológica, la cemadotina se utiliza para investigar los mecanismos de inhibición de microtúbulos y el arresto del ciclo celular.

    Medicina: this compound ha mostrado promesa como agente anticancerígeno, particularmente en el tratamiento de tumores sólidos. .

    Industria: this compound se utiliza en el desarrollo de conjugados de anticuerpo-fármaco (ADC) para la terapia del cáncer dirigida. .

Mecanismo De Acción

Cemadotin ejerce su actividad antitumoral uniéndose a la tubulina, una proteína que es esencial para la formación de microtúbulos. Al unirse a la tubulina, this compound interrumpe la dinámica del ensamblaje y desensamblaje de microtúbulos, lo que lleva al arresto del ciclo celular en la fase mitótica. Esta inhibición de la dinámica de los microtúbulos evita la segregación adecuada de los cromosomas durante la división celular, lo que finalmente conduce a la muerte celular .

Análisis Bioquímico

Biochemical Properties

Cemadotin interacts with various biomolecules, primarily tubulin . It suppresses spindle microtubule dynamics through a distinct molecular mechanism by binding at a novel site in tubulin . This interaction with tubulin is crucial for its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It blocks cells at mitosis, thereby inhibiting cell proliferation . It exerts its antitumor activity by suppressing spindle microtubule dynamics .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to a novel site in tubulin, leading to the suppression of spindle microtubule dynamics . This binding interaction is a key part of its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It is administered as a continuous intravenous infusion over several days, and its effects are monitored over this period . Information on its stability, degradation, and long-term effects on cellular function is obtained through these observations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is administered at varying doses, and its effects, including any threshold effects and any toxic or adverse effects at high doses, are observed .

Metabolic Pathways

Given its interaction with tubulin, it is likely involved in pathways related to microtubule dynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream . It is administered intravenously, allowing it to be transported to various parts of the body .

Subcellular Localization

The subcellular localization of this compound is primarily at the microtubules, due to its interaction with tubulin . It binds to a site in tubulin, which is a component of microtubules . This binding affects its activity and function .

Métodos De Preparación

Cemadotin se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de aminoácidos y otros grupos químicos. La ruta sintética generalmente implica los siguientes pasos:

Análisis De Reacciones Químicas

Cemadotin experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente versiones modificadas de cemadotina con propiedades biológicas alteradas .

Comparación Con Compuestos Similares

Cemadotin es similar a otros agentes que se dirigen a los microtúbulos como la dolastatina 10, la dolastatina 15 y la tasidotina. La cemadotina es única en su solubilidad en agua y su sitio de unión específico en la tubulina. Este sitio de unión distinto permite que la cemadotina ejerza sus efectos con alta potencia y selectividad .

Compuestos Similares

Las propiedades únicas de this compound, como su solubilidad en agua y su sitio de unión específico, lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Actividad Biológica

Cemadotin, also known as LU103793 or NSC D-669356, is a synthetic analogue of the natural product dolastatin 15. It has garnered attention for its potent antitumor properties and is currently under investigation in clinical trials for its efficacy in treating various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical findings, and case studies.

This compound primarily exerts its antitumor effects through the inhibition of microtubule dynamics. It binds to tubulin, the protein that forms microtubules, and suppresses their dynamic instability. This action is critical during mitosis, as microtubules are essential for chromosome segregation. Studies have demonstrated that this compound reduces the rate of microtubule growth and shortening while increasing the time microtubules spend in a paused state without significant depolymerization .

Binding Characteristics

  • Binding Sites : this compound exhibits two classes of binding sites on tubulin with dissociation constants (KdK_d) of 19.4 µM and 136 µM.
  • Interaction with Other Agents : It does not inhibit the binding of vinblastine to tubulin, indicating a unique binding mechanism distinct from other microtubule-targeting agents .

Pharmacokinetics

This compound is administered via continuous intravenous infusion, and pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The drug has shown nonlinear pharmacokinetics at higher doses, with a maximum tolerated dose (MTD) established through dose-escalation studies .

Phase I Trials

A phase I clinical trial evaluated this compound in patients with refractory solid tumors. The study aimed to determine safety, tolerability, and preliminary efficacy. Patients received escalating doses starting from 2.5 mg/m² to identify the MTD . Key findings included:

  • Toxicity Profile : The primary toxicities observed were hematologic, including neutropenia. Non-hematologic toxicities were generally mild to moderate.
  • Antitumor Activity : Some patients exhibited stable disease or minor responses to treatment, particularly those with non-small cell lung carcinoma and hepatocellular carcinoma .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated significant antiproliferative effects across various cancer cell lines, including breast, ovarian, prostate, and colon carcinomas. It also showed efficacy in murine tumor models such as P388 leukemia and MX-1 human breast carcinoma xenografts .

Case Studies

Several case studies highlight the clinical potential of this compound:

  • Case Study 1 : A patient with advanced non-small cell lung cancer experienced stable disease for 11 months while on this compound treatment.
  • Case Study 2 : In a cohort of patients treated for various solid tumors, one patient showed a minor response after receiving this compound at higher doses .

Summary of Findings

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

Parameter Findings
Mechanism of Action Inhibits microtubule dynamics by binding to tubulin
Binding Affinity Two classes of binding sites (KdK_d: 19.4 µM, 136 µM)
Administration Route Continuous intravenous infusion
Maximum Tolerated Dose Established through phase I trials
Primary Toxicities Neutropenia; mild to moderate non-hematologic effects
Clinical Responses Stable disease or minor responses in several cases

Propiedades

Número CAS

159776-69-9

Fórmula molecular

C35H56N6O5

Peso molecular

640.9 g/mol

Nombre IUPAC

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1

Clave InChI

XSAKVDNHFRWJKS-IIZANFQQSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

SMILES isomérico

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C

SMILES canónico

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Secuencia

VVVPP

Sinónimos

cemadotin
LU 103793
LU-103793
LU103793
N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide
NSC 669356D
NSC D-669356
NSC D669356
NSC-669356D
NSC-D669356

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cemadotin
Reactant of Route 2
Reactant of Route 2
Cemadotin
Reactant of Route 3
Cemadotin
Reactant of Route 4
Cemadotin
Reactant of Route 5
Cemadotin
Reactant of Route 6
Reactant of Route 6
Cemadotin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.